molecular formula C6H6ClNO2S B169931 2-Amino-benzenesulfonyl chloride CAS No. 109061-25-8

2-Amino-benzenesulfonyl chloride

Cat. No.: B169931
CAS No.: 109061-25-8
M. Wt: 191.64 g/mol
InChI Key: HCMQCNNTMBBVLX-UHFFFAOYSA-N
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Description

2-Amino-benzenesulfonyl chloride is an organosulfur compound with the chemical formula C6H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is substituted at the ortho position relative to the sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-benzenesulfonyl chloride can be synthesized through the chlorination of 2-aminobenzenesulfonic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using phosphorus pentachloride (PCl5) or phosphorus oxychloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form sulfonamides.

    Alcohols: Reacts with alcohols to form sulfonate esters.

    Bases: Can react with bases to form corresponding sulfonate salts.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

Scientific Research Applications

2-Amino-benzenesulfonyl chloride is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-amino-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. This reactivity is exploited in the formation of sulfonamides and sulfonate esters. The compound can also inhibit enzymes by modifying active site residues, which is of interest in medicinal chemistry.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Lacks the amino group and is less reactive towards nucleophiles.

    p-Toluenesulfonyl Chloride: Contains a methyl group at the para position, making it more stable and easier to handle.

    Sulfanilic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, making it less reactive.

Uniqueness: 2-Amino-benzenesulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs.

Properties

IUPAC Name

2-aminobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMQCNNTMBBVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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